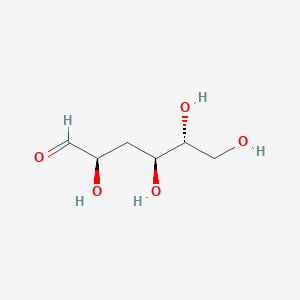

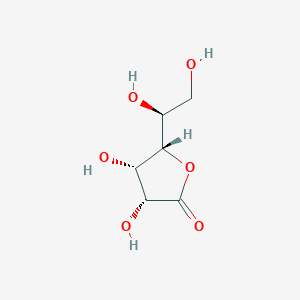

(2R,4S,5R)-2,4,5,6-テトラヒドロキシヘキサナール

説明

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal, also known as tetrahydroxyhexanal (THH), is a naturally occurring compound found in many plants and fungi. It is a member of the family of compounds known as aldehydes, and has been studied as a potential therapeutic agent for a variety of human diseases. THH has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, THH has been suggested to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease, and metabolic disorders, such as diabetes.

科学的研究の応用

糖尿病のマーカー

3-デオキシグルコソン (3DG) は、糖尿病のマーカーとして注目されている糖です . 3-DG の産生は、糖尿病中に著しく増加します .

後期糖化最終産物 (AGEs) の形成

3DG はタンパク質と反応して後期糖化最終産物 (AGEs) を形成し、糖尿病の血管合併症、アテローム性動脈硬化症、高血圧、アルツハイマー病、炎症、老化などの病気の原因となります . AGEs は、非酵素的糖化反応の結果として生じる、複雑な分子の不均一なグループです .

IgGタンパク質構造の変化

内因性 3-デオキシグルコソン (3-DG) は、タンパク質を含む生体分子を糖化し、その構造と機能を損なう強力な糖化剤です . ある研究では、ヒト IgG を 3-DG で糖化して AGEs の産生を調べました .

糖尿病における血管損傷

3-DG の産生は、糖尿病中に著しく増加し、糖化反応を介して血管損傷につながります .

H3 ヒストンタンパク質構造の変化

別の研究では、子牛の胸腺ヒストン H3 を 3-デオキシグルコソンで処理して AGEs の生成を調べました . 結果は、3-デオキシグルコソンによる H3 の糖化による AGEs の形成と構造変化を示しています

作用機序

Target of Action

The primary targets of 3-Deoxyglucose (3-DG) are proteins, particularly long-lived proteins such as crystallin and collagen . It reacts with the primary amino groups of lysine or arginine found in these proteins .

Mode of Action

3-DG is a powerful glycating agent that reacts with proteins, compromising their structure and functionality . As a dicarbonyl sugar, 3-DG is highly reactive toward amine groups, which are common in amino acids . The products from the reaction of 3-DG with protein amino groups are called advanced glycation end-products (AGEs) .

Biochemical Pathways

3-DG is produced via the Maillard reaction, a non-enzymatic glycation reaction between reducing sugars and primary amino groups in biomolecules . It forms after glucose reacts with primary amino groups of lysine or arginine found in proteins . 3-DG also arises via the degradation of fructose 3-phosphate (F3P) .

Pharmacokinetics

It is known that the production of 3-dg is significantly elevated during diabetes, leading to vascular damage through the glycation reaction .

Result of Action

The formation of AGEs by 3-DG may account for the numerous complications of diabetes as well as aging . AGEs play a role in the modification and cross-linking of proteins, contributing to diseases such as the vascular complications of diabetes, atherosclerosis, hypertension, Alzheimer’s disease, inflammation, and aging .

Action Environment

The action of 3-DG is influenced by the hyperglycemic environment, which is common in diabetes. In such an environment, the formation of 3-DG is aggressively accelerated . Diabetics with nephropathy were found to have elevated plasma levels of 3-DG compared with other diabetics .

生化学分析

Biochemical Properties

3-Deoxyglucose interacts with various enzymes and proteins involved in glucose metabolism. It is taken up by glucose transporters into the cell, where it is phosphorylated by hexokinase to form 3-deoxyglucose-6-phosphate . This compound cannot be further metabolized by phosphoglucose isomerase, the next enzyme in the glycolytic pathway . This results in an accumulation of 3-deoxyglucose-6-phosphate, which inhibits hexokinase and disrupts normal glucose metabolism .

Cellular Effects

The disruption of glucose metabolism by 3-Deoxyglucose has significant effects on cellular processes. It creates a state of pseudo-starvation, as the cells are unable to generate energy through glycolysis . This can influence cell signaling pathways, gene expression, and overall cellular metabolism . For instance, 3-Deoxyglucose has been shown to induce ER stress and the Unfolded Protein Response (UPR) pathway .

Molecular Mechanism

The molecular mechanism of 3-Deoxyglucose primarily involves its interference with glycolysis. By acting as a competitive inhibitor, it prevents the conversion of glucose to glucose-6-phosphate, a crucial step in the glycolytic pathway . This results in a decrease in ATP production, leading to a state of cellular energy deficiency .

Temporal Effects in Laboratory Settings

Over time, the effects of 3-Deoxyglucose can lead to significant changes in cellular function. Studies have shown that prolonged exposure to 3-Deoxyglucose can lead to cell growth inhibition . This is likely due to the sustained disruption of energy production and the resulting cellular stress .

Dosage Effects in Animal Models

In animal models, the effects of 3-Deoxyglucose can vary with dosage. At lower concentrations, it primarily acts as a metabolic disruptor. At higher concentrations, it can have cytotoxic effects, potentially leading to cell death .

Metabolic Pathways

3-Deoxyglucose is involved in the glycolytic pathway, where it acts as a competitive inhibitor. It is taken up by glucose transporters and phosphorylated by hexokinase, but it cannot be further metabolized due to the absence of the 2-hydroxyl group .

Transport and Distribution

3-Deoxyglucose is transported into cells via glucose transporters, similar to glucose . Once inside the cell, it is phosphorylated and trapped within the cell, as the resulting compound, 3-deoxyglucose-6-phosphate, cannot easily cross the cell membrane .

Subcellular Localization

Within the cell, 3-Deoxyglucose-6-phosphate is likely to be localized in the cytoplasm, where glycolysis occurs . The inability of 3-deoxyglucose-6-phosphate to be further metabolized means it remains in the cytoplasm, disrupting normal glycolytic processes .

特性

IUPAC Name |

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h2,4-6,8-11H,1,3H2/t4-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSPLKNONIUZSZ-NGJCXOISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C=O)O)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947793 | |

| Record name | 3-Deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2490-91-7 | |

| Record name | 3-Deoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002490917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14805.png)

![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)